3-(3-{[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide
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Overview
Description
3-(3-{[(5-CHLORO-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]METHYL}-1,2,4-OXADIAZOL-5-YL)-N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)PROPANAMIDE is a complex organic compound that features multiple functional groups, including a benzodiazole, oxadiazole, and benzothiophene moiety. Compounds with such structures are often investigated for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{[(5-CHLORO-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]METHYL}-1,2,4-OXADIAZOL-5-YL)-N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)PROPANAMIDE typically involves multi-step organic synthesis. Key steps may include:
Formation of the Benzodiazole Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Oxadiazole Ring Formation: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives.
Thioether Linkage:
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such complex compounds may involve optimization of the synthetic route to improve yield and reduce costs. Techniques such as flow chemistry and automated synthesis can be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro or cyano groups, converting them to amines.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or other reactive sites.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products depend on the specific reactions and conditions but may include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: Compounds with such structures can act as ligands in catalytic systems.
Materials Science:
Biology and Medicine
Pharmacology: Investigation as potential therapeutic agents due to their complex structures and potential biological activities.
Biochemical Probes: Used in research to study biological pathways and mechanisms.
Industry
Agriculture: Potential use as agrochemicals or pesticides.
Pharmaceuticals: Development of new drugs or drug delivery systems.
Mechanism of Action
The mechanism of action of such compounds typically involves interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole and oxadiazole moieties may interact with biological macromolecules, affecting their function and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole Derivatives: Known for their pharmacological activities.
Oxadiazole Derivatives: Investigated for their antimicrobial and anticancer properties.
Benzothiophene Derivatives: Studied for their potential in treating various diseases.
Uniqueness
The unique combination of functional groups in 3-(3-{[(5-CHLORO-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]METHYL}-1,2,4-OXADIAZOL-5-YL)-N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)PROPANAMIDE may confer unique biological activities and chemical properties, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C22H19ClN6O2S2 |
---|---|
Molecular Weight |
499.0 g/mol |
IUPAC Name |
3-[3-[(6-chloro-1H-benzimidazol-2-yl)sulfanylmethyl]-1,2,4-oxadiazol-5-yl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide |
InChI |
InChI=1S/C22H19ClN6O2S2/c23-12-5-6-15-16(9-12)26-22(25-15)32-11-18-27-20(31-29-18)8-7-19(30)28-21-14(10-24)13-3-1-2-4-17(13)33-21/h5-6,9H,1-4,7-8,11H2,(H,25,26)(H,28,30) |
InChI Key |
OLJNEIQICRFLRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CCC3=NC(=NO3)CSC4=NC5=C(N4)C=C(C=C5)Cl)C#N |
Origin of Product |
United States |
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